
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine is an organic compound known for its high hole mobility, making it a valuable material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photodetectors . It is a white powder or crystalline substance with a molecular formula of C46H46N2 and a molecular weight of 626.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine can be synthesized through a phase transfer catalyzed interfacial polycondensation reaction. This involves the reaction of bisphenol monomers with adipoyl chloride in the presence of a phase transfer catalyst . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the compound is produced using high-purity sublimed materials to ensure a purity greater than 99.5% . The sublimation process involves heating the compound to its sublimation point, allowing it to transition directly from a solid to a gas, and then condensing it back into a solid form.
Chemical Reactions Analysis
Types of Reactions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated derivatives are the main products.
Scientific Research Applications
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine has a wide range of applications in scientific research :
Chemistry: Used as a hole transport material in OLEDs due to its high hole mobility.
Biology: Employed in the development of organic photodetectors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its high hole mobility, which facilitates the efficient transport of positive charges in electronic devices . In OLEDs, it acts as a hole transport layer, improving the efficiency and stability of the device. The molecular targets include the electron transport layers and the emissive layers in the device structure .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane
Uniqueness
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine stands out due to its high hole mobility and its ability to simplify the structure of OLEDs by reducing the number of organic layers required . This makes it a more efficient and cost-effective material compared to its counterparts.
Properties
Molecular Formula |
C32H34N2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]cyclohexyl]phenyl]aniline |
InChI |
InChI=1S/C32H34N2/c1-24-6-14-28(15-7-24)33-30-18-10-26(11-19-30)32(22-4-3-5-23-32)27-12-20-31(21-13-27)34-29-16-8-25(2)9-17-29/h6-21,33-34H,3-5,22-23H2,1-2H3 |
InChI Key |
NSAIEWNSTRFQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


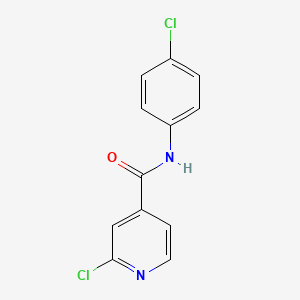
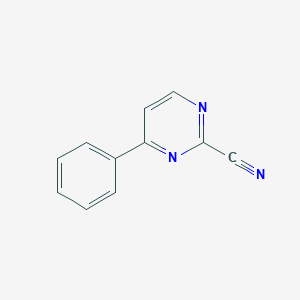
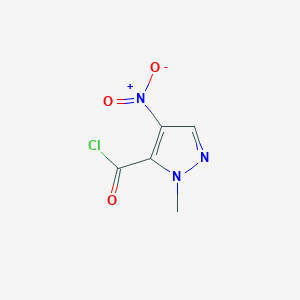
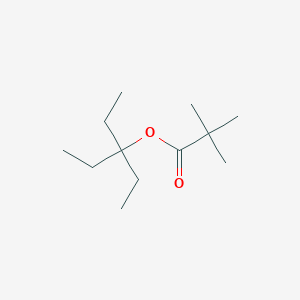
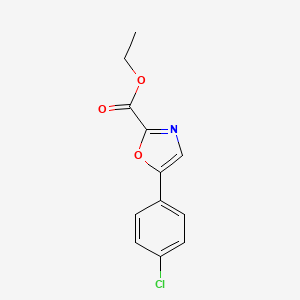

![5-Methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B1641225.png)
![tert-butyl 9-fluoro-3,4-dihydro-[1,4]diazepino[6,7,1-hi]indole-2(1H)-carboxylate](/img/structure/B1641227.png)
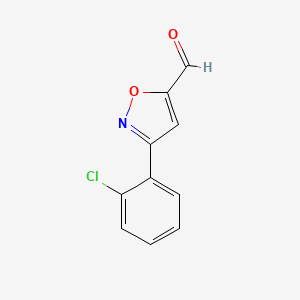
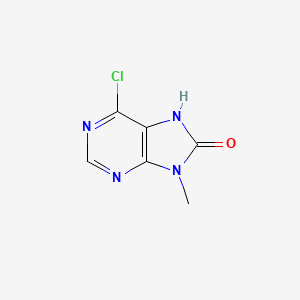
![2,5-Dioxopyrrolidin-1-YL N-{N-[(2-isopropyl-1,3-thiazol-4-YL)methyl]-N-methylcarbamoyl}-L-valinate](/img/structure/B1641233.png)

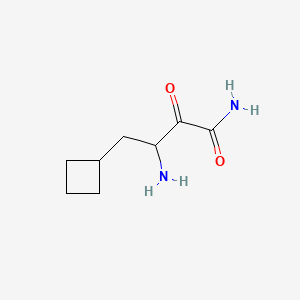
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1641244.png)
